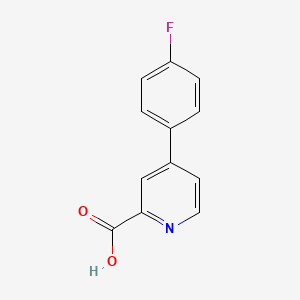

4-(4-氟苯基)吡啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Fluorophenyl)pyridine-2-carboxylic acid is a compound that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceutical chemistry. The compound features a pyridine ring substituted with a fluorophenyl group and a carboxylic acid moiety, which makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, a simple and practical route for the asymmetric synthesis of a derivative, (S)-4-(4-fluorophenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridinecarboxylic acid, involves catalytic desymmetrization of a meso-anhydride using a chiral thiourea organocatalyst, followed by selective formylation and cyclization . Another study reports the synthesis of a spiro compound involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, indicating the potential for multicomponent reactions in creating complex structures .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative is stabilized by hydrogen bonding and π-π interactions, indicating the importance of non-covalent interactions in the solid-state structure . Similarly, the crystal structure of polysubstituted pyridines with fluorophenyl groups is characterized by C-H...O, C-H...F, and C-H...π interactions, which contribute to the stability and conformation of the molecules .

Chemical Reactions Analysis

The chemical reactivity of the fluorophenyl group in pyridine derivatives allows for various transformations. For instance, the Suzuki coupling reaction has been employed to synthesize a phosphorescent ligand by coupling 4-(pyridin-2-yl)phenylboronic acid with a carbazole substituted by a 4-fluorophenyl group . This demonstrates the utility of cross-coupling reactions in modifying the structure of pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4-fluorophenyl group in a pyridine context can be inferred from related studies. For example, the crystallographic and conformational analyses of a new compound, 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, provide insights into the molecular geometry and electronic structure, which are essential for understanding the compound's reactivity and interaction with other molecules . Additionally, the synthesis of a library of fused pyridine-4-carboxylic acids demonstrates the potential for diverse chemical reactivity and the ability to undergo standard combinatorial transformations .

科学研究应用

激酶抑制剂

已经确定4-(4-氟苯基)吡啶-2-羧酸衍生物是Met激酶超家族的有效和选择性抑制剂。这些衍生物在Met依赖的人类胃癌异种移植模型中显示出显著的肿瘤稳定性,经口服后表明它们在癌症治疗中的潜力(Schroeder et al., 2009)。

荧光传感器

4-(4-氟苯基)吡啶-2-羧酸衍生物已被用于设计荧光pH传感器。这些传感器在重复质子化和去质子化过程中显示出蓝色和暗态之间的可逆发射变化,使其适用于检测酸性和碱性有机蒸气(Yang et al., 2013)。

抗菌活性

已评估吡啶-2-羧酸及其衍生物的抗菌活性,显示出对革兰氏阳性和革兰氏阴性细菌的显著活性。这些化合物还被研究其与DNA的相互作用,突显了它们在抗菌和治疗应用中的潜力(Tamer et al., 2018)。

材料科学

含有4-(4-氟苯基)吡啶-2-羧酸基团的化合物已被合成用于材料科学应用,包括开发新型镧系配合物的配体。这些配合物表现出受吡啶环上取代模式影响的荧光特性,显示出在发光材料和传感器中的潜力(Tang et al., 2006)。

安全和危害

属性

IUPAC Name |

4-(4-fluorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGZQCHOUATCFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595693 |

Source

|

| Record name | 4-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214388-36-9 |

Source

|

| Record name | 4-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)

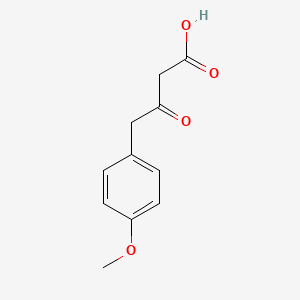

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)